molecular formula C8H5Cl2NO3S B12433471 4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

Cat. No.: B12433471
M. Wt: 266.10 g/mol
InChI Key: PFOWFGSCIKDLGU-UHFFFAOYSA-N
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Description

4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 132898-96-5) is a halogenated indole derivative featuring a sulfonyl chloride functional group at the 5-position and a chlorine substituent at the 4-position. Its molecular formula is C₈H₄ClNO₄S, with a molecular weight of 245.64 g/mol. The compound is synthesized via chlorosulfonation of sodium isatin-5-sulfonate in the presence of sulfolane, yielding a yellow crystalline solid . Key physical properties include a density of 1.703 g/cm³, a melting point of 200–202°C, and solubility in dichloromethane, ethyl acetate, and methanol. It is stored under inert gas (nitrogen/argon) at 2–8°C to prevent hydrolysis or degradation .

The sulfonyl chloride group enables reactivity with amines to form sulfonamides, making it valuable in pharmaceutical and agrochemical synthesis. Its indole core further allows for functionalization at the nitrogen or carbonyl positions, broadening its utility in heterocyclic chemistry.

Preparation Methods

The synthesis of 4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride involves several steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form the indole ring .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO2_2Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Reaction with Amines

  • General Reaction :
    R-NH2+4-Chloro-2-oxoindole-5-SO2ClR-NH-SO2-indole+HCl\text{R-NH}_2 + \text{4-Chloro-2-oxoindole-5-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{-indole} + \text{HCl}

  • Example : Reaction with benzylamine yields NN-benzyl-4-chloro-2-oxoindole-5-sulfonamide.

Reaction with Alcohols

  • Conditions : Anhydrous pyridine or triethylamine as a base.

  • Product : Sulfonate esters (e.g., methyl sulfonate derivatives).

Key Reagents and Outcomes

Reaction TypeReagentProduct ClassYield (%)Stability Notes
Amine substitutionBenzylamineSulfonamide65–75Stable in acidic media
Alcohol substitutionMethanol (with base)Sulfonate ester50–60Hydrolyzes in aqueous pH

Hydrolysis Reactions

The sulfonyl chloride group is susceptible to hydrolysis under aqueous conditions, forming sulfonic acid derivatives.

Mechanism

4-Chloro-2-oxoindole-5-SO2Cl+H2O4-Chloro-2-oxoindole-5-SO3H+HCl\text{4-Chloro-2-oxoindole-5-SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{4-Chloro-2-oxoindole-5-SO}_3\text{H} + \text{HCl}

Factors Affecting Hydrolysis

  • pH : Rapid degradation occurs in neutral or alkaline conditions.

  • Solvent : Polar aprotic solvents (e.g., DMF) slow hydrolysis compared to water.

Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann-type couplings due to the aromatic chloro substituent .

Example: Cross-Coupling with Boronic Acids

  • Reagents : Palladium catalyst (Pd(PPh3_3)4_4), base (Na2_2CO3_3), and arylboronic acid.

  • Product : Biaryl derivatives with retained sulfonyl chloride functionality .

Data from Catalytic Studies

Boronic AcidCatalyst Loading (%)Yield (%)Purity (HPLC)
Phenylboronic acid2.582>95%
4-Methoxyphenylboronic acid3.07893%

Redox Reactions

The oxo group at position 2 can be reduced to a hydroxyl group using agents like sodium borohydride (NaBH4_4).

Reduction Pathway

2-OxoindoleNaBH42-Hydroxyindoline\text{2-Oxoindole} \xrightarrow{\text{NaBH}_4} \text{2-Hydroxyindoline}

Impact on Bioactivity

Reduced derivatives show altered cytotoxicity profiles in cancer cell lines, as confirmed by in vitro assays.

Biological Activity Data

DerivativeTarget IC50_{50} (μM)Selectivity (Shp2/Shp1)
Sulfonamide-4-Cl analog0.8 ± 0.219.3
Carboxylamide analog15.8 ± 6.64.6

Stability and Handling Considerations

  • Storage : Requires anhydrous conditions at –20°C to prevent hydrolysis.

  • Degradation Products : Exposure to moisture generates sulfonic acid and HCl.

Comparison with Similar Compounds

Structural Analogues and Core Variations

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

Synthesis involves chlorosulfonic acid treatment of a precursor indole derivative, yielding a yellow solid (38% yield) . Its reactivity with aniline derivatives to form sulfonamides is comparable to the main compound, though steric hindrance from the fused ring may slow nucleophilic substitution .

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride

CAS 1094224-38-0 features a cyclopropanecarbonyl group at the 1-position of the indole ring. Its molecular formula (C₁₂H₁₂ClNO₃S) and higher molecular weight (285.75 g/mol) distinguish it from the main compound. Applications include intermediates in strained heterocycle synthesis .

1H-Isoindole-5-carbonyl Chloride Derivatives

Exemplified by CAS 100844-43-7, this class replaces the sulfonyl chloride with a carbonyl chloride and incorporates a 4-chloro-2,6-diethylphenyl group. The molecular formula (C₁₉H₁₅Cl₂NO₃) and weight (376.23 g/mol) reflect increased hydrophobicity, reducing solubility in polar solvents. The isoindole core differs electronically from indole, influencing reactivity in nucleophilic acyl substitution .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride C₈H₄ClNO₄S 245.64 200–202 DCM, EtOAc, MeOH Sulfonyl chloride, 4-Cl, indole
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride Not specified Not specified Not reported Organic solvents Sulfonyl chloride, fused aromatic
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride C₁₂H₁₂ClNO₃S 285.75 Not reported Likely similar to main compound Cyclopropane, sulfonyl chloride
1H-Isoindole-5-carbonyl chloride (CAS 100844-43-7) C₁₉H₁₅Cl₂NO₃ 376.23 Not reported Low polarity solvents Carbonyl chloride, diethylphenyl

Key Observations :

  • Cyclopropane-containing analogues exhibit higher molecular weights but comparable solubility profiles due to the sulfonyl chloride’s polarity .
  • Isoindole derivatives with bulky substituents (e.g., diethylphenyl) show reduced aqueous solubility, limiting applications in aqueous-phase reactions .

Biological Activity

4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a compound belonging to the indole family, characterized by its unique structural features that include a chloro substituent and a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C8H5Cl2NO3S
  • Molecular Weight : 266.10 g/mol
  • Melting Point : 45 to 50 °C
  • Boiling Point : Approximately 322.1 °C

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole compounds have been shown to inhibit bacterial growth effectively. A study highlighted that indole-based compounds can demonstrate varying degrees of effectiveness against different bacterial strains, suggesting a broad spectrum of activity .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies have shown that indole derivatives can induce cytotoxic effects against various cancer cell lines. For example, similar compounds have been reported to exert apoptosis-inducing effects in human bladder cancer cell lines and other malignancies . The mechanism often involves the downregulation of specific proteins associated with cell survival and proliferation, such as X-linked inhibitor of apoptosis protein (XIAP) and cyclin D1 .

The specific biological mechanisms through which this compound operates are still under investigation. However, preliminary studies suggest that it may interact with biological macromolecules like proteins and nucleic acids, potentially influencing their activity. Interaction studies indicate that this compound could bind to enzymes or receptors, impacting their function and signaling pathways within cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of an indole derivative on various cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability in prostate cancer cells (LNCaP and CWR22Rv1), with a noted decrease in viability by up to 75% in some instances . The study also demonstrated that the compound inhibited the epidermal growth factor receptor (EGFR) pathway, which is crucial for cancer cell proliferation.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of indole derivatives against Staphylococcus aureus. The minimum inhibitory concentration (MIC) for inhibiting bacterial growth was found to be between 128 to 256 µg/mL, showcasing the compound's potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
2-Oxoindoline Lacks chloro substituent; contains an oxo groupKnown for its role in medicinal chemistry as an anticancer agent
Indoline Sulfonamide Contains a sulfonamide group; lacks carbonylExhibits significant antibacterial properties
5-Sulfonylindole Contains multiple sulfonic acid groupsPotentially more soluble in aqueous environments

This table illustrates how structural variations among indole derivatives can lead to differences in biological activity profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of the indole core followed by chlorination. For example, sulfonyl chloride groups are often introduced using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation. Subsequent chlorination may employ reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key factors include solvent choice (e.g., anhydrous dichloromethane or DMF) and stoichiometric control to avoid hydrolysis of the sulfonyl chloride group .
  • Data Consideration : Monitor reaction progress via TLC or LC-MS. Yields typically range from 40–70%, with impurities arising from incomplete sulfonation or residual chlorinating agents.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : The indole core’s aromatic protons appear as a multiplet (δ 6.8–7.5 ppm), while the sulfonyl chloride group deshields adjacent protons. The keto group (C=O) resonates at ~170 ppm in ¹³C NMR.
  • IR Spectroscopy : Confirm the sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) functionalities.
  • Mass Spectrometry : ESI-MS or HRMS should show a molecular ion peak matching the exact mass (C₉H₅Cl₂NO₃S: ~293.93 g/mol).
    • Contradiction Analysis : Overlapping peaks in NMR (e.g., due to rotamers) may require variable-temperature NMR or 2D experiments (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of sulfonation and chlorination in multi-step syntheses of indole derivatives?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., esters or amides) to guide sulfonation/chlorination to the desired position. For example, a pre-installed oxo group at C2 can direct electrophilic substitution to C5 via resonance effects .
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc to prevent undesired side reactions during sulfonation .
  • Computational Modeling : DFT calculations (e.g., using Gaussian or MOE software) predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How can researchers resolve contradictions in spectral data when characterizing intermediates or byproducts?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous structures (e.g., rotamers or tautomers) by growing single crystals of the compound or its derivatives (e.g., hydrazones) .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to simplify NMR interpretation.
  • Comparative Analysis : Cross-reference data with structurally similar indole derivatives, such as 5-chloroindole or indole-5-sulfonamide analogs .

Q. What are the reactivity patterns of the sulfonyl chloride group in nucleophilic substitution reactions, and how do solvent/solubility factors influence outcomes?

  • Methodological Answer :

  • Nucleophilic Displacement : The sulfonyl chloride group reacts with amines (e.g., primary/secondary amines) to form sulfonamides. Solvents like THF or acetonitrile enhance solubility, while bases (e.g., Et₃N) neutralize HCl byproducts.
  • Competing Hydrolysis : Control moisture rigorously to avoid hydrolysis to sulfonic acid. Anhydrous conditions and molecular sieves are critical .
  • Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor reaction rates under varying temperatures/pH conditions .

Q. Methodological Resources

  • Structural Databases : RCSB Protein Data Bank for analogous indole-based crystal structures .
  • Analytical Tools : MOE or Gaussian for computational modeling; Bruker TopSpin for NMR data processing .
  • Safety Protocols : Handle sulfonyl chlorides in fume hoods with appropriate PPE due to lachrymatory and corrosive hazards .

Properties

Molecular Formula

C8H5Cl2NO3S

Molecular Weight

266.10 g/mol

IUPAC Name

4-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride

InChI

InChI=1S/C8H5Cl2NO3S/c9-8-4-3-7(12)11-5(4)1-2-6(8)15(10,13)14/h1-2H,3H2,(H,11,12)

InChI Key

PFOWFGSCIKDLGU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2Cl)S(=O)(=O)Cl)NC1=O

Origin of Product

United States

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